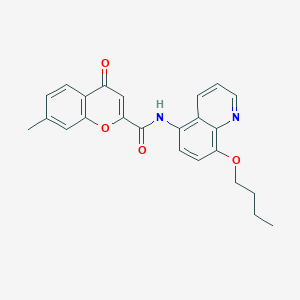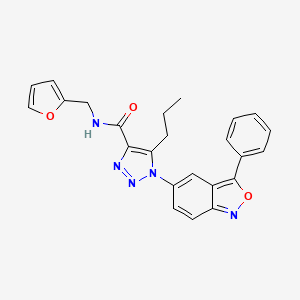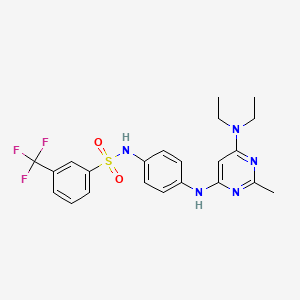
N-(8-butoxyquinolin-5-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-butoxyquinolin-5-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide: is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety, a chromene ring, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(8-butoxyquinolin-5-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and chromene intermediates, followed by their coupling to form the final product. Key steps may include:
Synthesis of 8-butoxyquinoline: This can be achieved through the alkylation of quinoline with butyl bromide in the presence of a base such as potassium carbonate.
Synthesis of 7-methyl-4-oxo-4H-chromene-2-carboxylic acid: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves the coupling of 8-butoxyquinoline with 7-methyl-4-oxo-4H-chromene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and chromene moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential antimicrobial and antiviral properties.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Potential applications in the development of new materials with unique properties.
- Used in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(8-butoxyquinolin-5-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
- N-(8-butoxyquinolin-5-yl)-glycine
- 1-(8-Butoxy-quinolin-5-yl)-3-(4-chloro-phenyl)-thiourea
Comparison:
- N-(8-butoxyquinolin-5-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a quinoline moiety, a chromene ring, and a carboxamide group, which imparts distinct chemical and biological properties.
- N-(8-butoxyquinolin-5-yl)-glycine lacks the chromene ring and has different biological activities.
- 1-(8-Butoxy-quinolin-5-yl)-3-(4-chloro-phenyl)-thiourea contains a thiourea group instead of a carboxamide, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C24H22N2O4 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
N-(8-butoxyquinolin-5-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H22N2O4/c1-3-4-12-29-20-10-9-18(16-6-5-11-25-23(16)20)26-24(28)22-14-19(27)17-8-7-15(2)13-21(17)30-22/h5-11,13-14H,3-4,12H2,1-2H3,(H,26,28) |
Clave InChI |
AIZSUMQYNPCYNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)C)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11302589.png)
![2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11302591.png)
![2-(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11302596.png)
![4-ethyl-5-methoxy-8,8-dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B11302604.png)
![N-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B11302634.png)
![Methyl {[5-(2-methoxy-2-oxoethyl)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}acetate](/img/structure/B11302642.png)
![N-[2-phenyl-2-(piperidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11302650.png)
![N-(4-ethoxyphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11302652.png)

![N-(2,5-dichlorophenyl)-2-(2-methyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11302669.png)


![N-(4-chloro-3-methylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11302681.png)
![2-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11302691.png)
